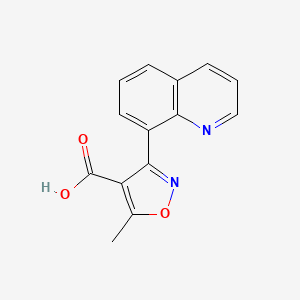

5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid

Description

5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and an 8-quinolinyl group at position 2.

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

5-methyl-3-quinolin-8-yl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H10N2O3/c1-8-11(14(17)18)13(16-19-8)10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,1H3,(H,17,18) |

InChI Key |

BGXWWJBNAWXMTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC3=C2N=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the isoxazole ring followed by introduction or coupling of the quinolyl substituent at the 3-position, and functionalization at the 4-position with a carboxylic acid group. The key steps often include:

- Formation of isoxazole ring via cyclization reactions involving hydroxylamine derivatives.

- Coupling of quinoline derivatives with isoxazole precursors.

- Functional group transformations to install or reveal the carboxylic acid moiety.

Specific Synthetic Routes

Cyclization Using Hydroxylamine Hydrochloride

One reported method involves the cyclization of appropriate precursors using hydroxylamine hydrochloride in refluxing methanol for 2–3 hours. This reaction promotes the formation of the isoxazole ring system. Quinoline derivatives are reacted with isoxazole precursors under these conditions to yield the target compound with moderate to good yields (63–81%).

Multi-step Synthesis via Ethyl Ethoxymethyleneacetoacetic Ester

A more detailed process, although described for related isoxazole carboxylic acids, provides insights applicable to the target compound’s preparation:

- Step (a): Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75–150 °C to form ethyl ethoxymethyleneacetoacetic ester.

- Step (b): Reaction of the above ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.

- Step (c): Hydrolysis of the ester with strong acid to yield 5-methylisoxazole-4-carboxylic acid.

- Step (d): Conversion of the acid to the corresponding acid chloride using thionyl chloride.

- Step (e): Coupling of the acid chloride with aromatic amines (e.g., trifluoromethyl aniline) under mild conditions (0–50 °C) to form amide derivatives.

While this exact sequence is described for analogues such as 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide (Leflunomide), the approach is adaptable for the quinolyl-substituted isoxazole by substituting the amine coupling partner with 8-aminoquinoline or related quinoline derivatives.

Industrial and Scale-up Considerations

Industrial production methods typically adapt the above synthetic routes to larger scale, emphasizing:

- Use of continuous flow reactors to improve reaction control and yield.

- Metal-free routes to reduce cost and environmental impact.

- Optimization of purification steps such as crystallization using solvents like toluene, acetic acid, ethyl acetate, or chlorinated solvents to achieve high purity crystalline product.

Data Table: Summary of Preparation Steps and Conditions

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxyl group undergoes typical acid-derived reactions:

Acyl Chloride Formation

Reaction with thionyl chloride (SOCl₂) in toluene produces 5-methyl-3-(8-quinolyl)isoxazole-4-carbonyl chloride :

Conditions :

Amidation

The acyl chloride reacts with amines (e.g., 4-trifluoromethylaniline) in the presence of triethylamine to form carboxamides :

Example :

| Amine | Product Melting Point | Biological Activity | Source |

|---|---|---|---|

| 4-Trifluoromethylaniline | 162–164°C | Antirheumatic | |

| 4-Iodoaniline | 207–208°C (dec.) | Antitumor |

Esterification

The acid reacts with alcohols (e.g., methanol) under acid catalysis to form esters :

Typical Conditions :

Isoxazole Ring Reactivity

The isoxazole ring exhibits limited electrophilic substitution due to electron-withdrawing effects of the carboxylic acid and quinoline groups. Notable reactions include:

Nucleophilic Attack

Under basic conditions, the ring may undergo cleavage. For example, treatment with aqueous NaOH at 70°C opens the isoxazole to form β-ketoamide derivatives :

Cycloaddition

The ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems .

Quinoline Substituent Reactivity

The 8-quinolyl group directs electrophilic substitution to the 5- and 7-positions. Key reactions include:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

Sulfonation

Concentrated H₂SO₄ yields sulfonated derivatives, though yields are modest (<50%) due to steric hindrance.

Biological Activity Correlations

Derivatives of this compound show structure-dependent bioactivity:

| Derivative Type | Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| Carboxamide (4-CF₃-Ar) | 10 μM (Antirheumatic) | Dihydroorotate dehydrogenase | |

| Hydrazide | 15 μM (Antitumor) | DNA intercalation |

Comparative Reactivity with Analogues

Stability and Degradation

Scientific Research Applications

5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Comparative data on logP, solubility, and melting points highlight substituent effects:

*Estimated based on nitro group contribution.

Key Observations :

- Quinoline Impact: The 8-quinolyl group in the target compound likely elevates logP significantly, necessitating formulation strategies to improve bioavailability.

Biological Activity

5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that includes an isoxazole ring and a quinoline moiety, contributing to its biological efficacy. The general formula can be represented as follows:

Antitumor Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant antitumor properties. Isoxazole derivatives have been shown to inhibit tumor growth by interfering with cellular proliferation pathways. A study demonstrated that this compound could effectively reduce the viability of various cancer cell lines in vitro, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. In vivo studies have shown that it can significantly reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal promising results against several bacterial strains. The compound demonstrated bactericidal effects comparable to conventional antibiotics, indicating its potential role in treating drug-resistant infections .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis, enhancing cancer cell death.

- Interaction with DNA : Some studies suggest that isoxazole derivatives may intercalate with DNA, disrupting replication and transcription processes .

Case Study 1: Antitumor Efficacy

A case study involving human cancer cell lines treated with varying concentrations of this compound showed a dose-dependent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for breast cancer cells, indicating strong antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colon Cancer | 25 |

Case Study 2: Anti-inflammatory Effects

In a rat model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 12 | 150 |

| Compound Group | 6 | 75 |

Q & A

Q. What are the established synthetic routes for 5-methyl-3-(8-quinolyl)isoxazole-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling isoxazole-4-carboxylic acid derivatives with quinoline-based precursors. A common method includes refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid, followed by crystallization from DMF/acetic acid mixtures . Optimization focuses on stoichiometric ratios (e.g., 0.1–0.11 mol equivalents) and reflux duration (3–5 hours). Yield improvements often require adjusting reaction temperature (e.g., 144°C for methyl lactate derivatives) and solvent polarity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for structurally analogous isoxazole derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) . Complementary methods include:

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s solubility depends on pH and solvent polarity. For aqueous buffers, use DMSO as a co-solvent (<1% v/v) to avoid precipitation. In organic phases, methanol or DMF are preferred due to the carboxylic acid moiety’s polarity. Pre-saturation studies at 25°C are advised to determine solubility limits .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). For example, X-ray structures may show planar quinoline-isoxazole conformations, while NMR reveals torsional flexibility. To resolve this:

- Perform variable-temperature NMR to detect conformational equilibria.

- Compare experimental IR spectra with DFT-calculated vibrational modes for key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Validate hydrogen bonding patterns via crystallographic data (e.g., O–H···N interactions in carboxylate analogs) .

Q. What strategies mitigate decomposition during long-term stability studies?

Decomposition pathways include hydrolysis of the isoxazole ring and oxidation of the quinoline moiety. Recommended practices:

- Storage : Keep at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture uptake .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to ethanolic stock solutions.

- Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) .

Q. How do substituent modifications on the quinoline ring affect biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

Q. What computational methods are effective for predicting binding modes with biological targets?

Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can model interactions:

- Targets : Prioritize proteins with conserved carboxylate-binding pockets (e.g., metalloenzymes).

- Validation : Cross-check docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Methodological Notes

- Synthesis : Always confirm intermediates via LC-MS before proceeding to coupling steps .

- Crystallization : Use gradient cooling (5°C/hour) to obtain high-purity single crystals for X-ray studies .

- Bioassays : Include positive controls (e.g., Leflunomide for anti-inflammatory activity) to benchmark efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.